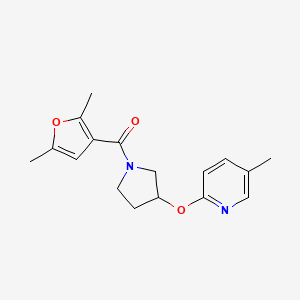

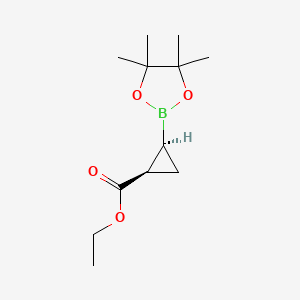

![molecular formula C11H14ClNOS B2565579 (NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 336105-23-8](/img/structure/B2565579.png)

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known as NE-2-Sulfinamide, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in various fields of science, from organic synthesis to biochemistry.

Scientific Research Applications

Diastereoselective Radical Alkylation

The alkyl radical addition to ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, similar to the compound , is highly diastereoselective. This process is crucial for synthesizing enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, as well as 3-isopropyl-substituted isoindolin-1-one (Fernández‐Salas et al., 2014).

Solvent-free Synthesis of N-(tert-butylsulfinyl)imines

A microwave-assisted, solvent-free synthesis approach uses (R)-2-methylpropane-2-sulfinamide for creating optically pure N-(tert-butylsulfinyl)imines. This method is significant for preparing a variety of sulfinyl aldimines and ketimines efficiently (Collados et al., 2012).

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, like the specified compound, are crucial in chromatographic enantioseparation. This method is essential for understanding chiral HPLC studies related to chiral sulfinamides (Zeng et al., 2018).

Mechanistic Insights in Stereoselective Reactions

The stereoselective nucleophilic 1,2-addition of similar sulfinyl imines has been studied, providing insights into the reaction mechanisms and factors determining diastereomeric ratios (Hennum et al., 2014).

Antitumor Activity of Sulfinamide Derivatives

Though indirectly related, research on the antileukemic activity of 6-sulfinamide derivatives of 2-aminopurine and related ribonucleosides indicates the potential biomedical applications of sulfinamide compounds (Revankar et al., 1990).

Synthesis of Organophosphorus-containing Sulfinamides

The synthesis of phosphorus-containing sulfinamides demonstrates the versatility of sulfinamides in creating novel compounds with potential applications in various fields (Kaukorat et al., 1997).

properties

IUPAC Name |

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZHKMIBKHOJC-XETPBLJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)

![4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2565503.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)